N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a complex organic compound that belongs to the class of chromen derivatives. This compound exhibits potential biological activities, making it a subject of interest in various scientific fields. Its molecular formula is C21H29NO5, and it has a molecular weight of approximately 373.47 g/mol. The compound is characterized by its unique structure, which includes a chromen moiety linked to a beta-alanine unit through a propanoyl group.
This compound can be classified as an organic molecule with potential pharmacological applications. It is derived from naturally occurring chromenes, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The specific structural features of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine suggest it may also interact with various biological targets, although detailed studies are needed to elucidate these interactions.
The synthesis of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves several steps:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can be represented by its chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO5 |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | N-{2-[3-hexyl-4,8-dimethyl-2-oxo-chromen-7-yloxy]propanoyl}-beta-alanine |
| Canonical SMILES | CC(CC(=O)NC@@HC(=O)O)OC1=CC=C(C(=O)C=C1C(C)C)C(=O)O |
The compound features:
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine may participate in several chemical reactions:
The stability of the compound under various conditions should be evaluated to understand its reactivity profile fully. Kinetic studies could provide insights into the rates of these reactions.
The mechanism of action for N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}-beta-alanine likely involves interaction with specific biological targets:
Research into similar compounds suggests that modifications in the chromen structure can significantly impact biological activity and selectivity for targets.
The physical properties of N-{2-[3-(hexyl)-4,8-dimethyl-2-oxo-chromen]-7-yloxy}propanoyl-beta-alanine include:
Key chemical properties include:
N-{2-[3-(hexyl)-4,8-dimethyl-2-oxo-chromen]-7-yloxy}propanoyl-beta-alanine has potential applications in:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1